N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine
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Overview
Description
N-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of tetrazoles This compound is characterized by the presence of a tetrazole ring, a bromo group, an ethoxy group, and a fluorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Bromo Group: The bromo group can be introduced through bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide.
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, where an ethoxy group is added to the phenyl ring.
Fluorophenylmethoxylation: The fluorophenylmethoxy group can be introduced through a nucleophilic substitution reaction involving a fluorophenylmethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the bromo group, converting it to a hydrogen atom or other substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromo and fluorophenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or various halides can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-({3-BROMO-5-METHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE
- N-({3-CHLORO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE
- N-({3-BROMO-5-ETHOXY-4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE
Uniqueness
N-({3-BROMO-5-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H17BrFN5O2 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C17H17BrFN5O2/c1-2-25-15-8-11(9-20-17-21-23-24-22-17)7-13(18)16(15)26-10-12-5-3-4-6-14(12)19/h3-8H,2,9-10H2,1H3,(H2,20,21,22,23,24) |
InChI Key |
WHTKPCRMQHAPDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=NNN=N2)Br)OCC3=CC=CC=C3F |
Origin of Product |
United States |
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